AMARA peptide acetate

AMPK Kinase Assay Enzyme Kinetics

AMARA peptide acetate is the superior AMPK/SIK substrate for high-throughput screening and selectivity profiling. Delivers 739-fold higher specific activity than SAMS peptide, enabling lower enzyme consumption per well and reduced assay costs. The acetate counterion eliminates TFA-induced cellular toxicity, ensuring artifact-free cell-based and in vivo data. Ideal as a universal substrate for parallel SIK1/2/3 and AMPK activity measurement. ≥95% HPLC purity guarantees lot-to-lot consistency for QC release testing.

Molecular Formula C64H119N27O19S
Molecular Weight 1602.9 g/mol
Cat. No. B10825684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMARA peptide acetate
Molecular FormulaC64H119N27O19S
Molecular Weight1602.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)N.CC(=O)O
InChIInChI=1S/C62H115N27O17S.C2H4O2/c1-28(2)26-42(56(103)81-36(10)49(96)85-38(17-13-22-73-60(66)67)54(101)86-39(18-14-23-74-61(68)69)55(102)87-41(58(105)106)19-15-24-75-62(70)71)88-50(97)33(7)77-45(92)30(4)76-47(94)32(6)82-57(104)43(27-90)89-51(98)34(8)78-46(93)31(5)79-52(99)37(16-12-21-72-59(64)65)84-48(95)35(9)80-53(100)40(20-25-107-11)83-44(91)29(3)63;1-2(3)4/h28-43,90H,12-27,63H2,1-11H3,(H,76,94)(H,77,92)(H,78,93)(H,79,99)(H,80,100)(H,81,103)(H,82,104)(H,83,91)(H,84,95)(H,85,96)(H,86,101)(H,87,102)(H,88,97)(H,89,98)(H,105,106)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75);1H3,(H,3,4)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1
InChIKeyJJRZMKJUCFIDJN-ARTDHNELSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMARA Peptide Acetate: Product Overview for AMPK/SIK Kinase Research Procurement


AMARA peptide acetate is a synthetic peptide substrate (sequence: AMARAASAAALARRR) designed for the detection and quantification of AMP-activated protein kinase (AMPK) and salt-inducible kinase (SIK) activity [1]. The acetate counterion is commonly selected for research applications involving cell-based assays or in vivo studies to mitigate potential cellular interference associated with trifluoroacetate (TFA) salts .

Why Generic AMPK Substrate Substitution Fails: The Case for AMARA Peptide Acetate


In-class substitution of AMPK peptide substrates is not scientifically valid due to significant variance in kinase recognition efficiency and counterion-dependent cellular compatibility. While the SAMS peptide (HMRSAMSGLHLVKRR) is a widely used alternative, it demonstrates substantially lower catalytic efficiency with recombinant AMPK . Furthermore, substitution with a standard TFA salt form of the same peptide can introduce confounding cellular toxicity or aberrant signaling in sensitive biological assays, undermining experimental reproducibility .

Quantitative Differentiation of AMARA Peptide Acetate Against Closest Analogs


AMARA Peptide Exhibits 739-Fold Higher Specific Activity with Recombinant AMPK than SAMS Peptide

When assayed with recombinant human AMPK heterotrimer, AMARA peptide (acetate) demonstrates a specific activity of 4435 units/mg, defined as 1 nmol phosphate incorporated per minute [1]. In contrast, the common alternative substrate SAMS peptide (HMRSAMSGLHLVKRR) yields a specific activity of 6 nmol/min/mg under comparable conditions with the same kinase complex .

AMPK Kinase Assay Enzyme Kinetics

Acetate Salt Form Mitigates Cytotoxic Confounds in Cell-Based Assays Compared to TFA Counterparts

For cell-based assays or animal studies, the acetate salt form is recommended over the default TFA (trifluoroacetate) salt to avoid abnormal cellular responses . Residual TFA from peptide synthesis can influence cellular viability and signaling pathways, whereas acetate is a more biologically inert counterion .

Cell-Based Assay Counterion In Vitro Toxicology

Dual Specificity for AMPK and SIK Enables Broader Kinase Profiling than Single-Target Substrates

AMARA peptide is a validated substrate for both AMPK and salt-inducible kinases (SIK1, SIK2, SIK3) . This dual specificity allows researchers to use a single peptide to measure activity across related kinase families, whereas SAMS peptide is primarily specific to AMPK [1]. The peptide has been employed in ADP-Glo kinase assays to determine IC50 values for SIK2 inhibitors (IC50: 36 nM) and SIK3 inhibitors (IC50: 11 nM) [2].

SIK AMPK Kinase Profiling

≥95% HPLC Purity Specification Ensures Reproducible Kinetic Parameters Across Production Lots

Commercially available AMARA peptide acetate is supplied with a purity specification of ≥95% as determined by HPLC . This level of purity is critical for enzymatic studies, as lower-purity preparations may contain truncated sequences or deletion peptides that act as competitive inhibitors, artificially inflating apparent Km values .

Peptide Purity HPLC Quality Control

Optimal Application Scenarios for AMARA Peptide Acetate in Kinase Research


High-Throughput Screening (HTS) for AMPK Activators or Inhibitors

Due to its 739-fold higher specific activity with AMPK compared to the SAMS peptide [1], AMARA peptide acetate is ideally suited for high-throughput screening campaigns. The enhanced catalytic turnover allows for significant reduction in enzyme concentration per well, conserving valuable recombinant kinase stocks and reducing assay costs. The acetate counterion ensures minimal interference in cell-based secondary screens .

In Vitro Kinase Selectivity Profiling of SIK/AMPK Inhibitors

Researchers developing inhibitors targeting the AMPK-related kinase family can use AMARA peptide acetate as a universal substrate to measure residual activity of SIK1, SIK2, SIK3, and AMPK in parallel assays . This eliminates the need for multiple substrate-specific assay kits and reduces inter-assay variability when constructing selectivity profiles.

Cell-Based Metabolic Regulation Studies Requiring Exogenous AMPK Activity Quantification

For experiments involving the transfection of cells with AMPK constructs or the treatment of primary cells with metabolic modulators, AMARA peptide acetate is the preferred substrate for post-lysis activity assays. The acetate form is explicitly recommended to prevent TFA-induced artifacts in cell viability or signaling , ensuring that measured kinase activity reflects true biological regulation rather than counterion toxicity.

Routine Quality Control of Recombinant AMPK and SIK Enzyme Production

Biotechnology and reagent manufacturing facilities can utilize AMARA peptide acetate as a standard substrate for lot-release testing of recombinant AMPK and SIK enzymes. The high specific activity [1] provides a wide dynamic range for activity measurements, while the ≥95% HPLC purity [2] guarantees consistent substrate quality, minimizing false failures in QC release assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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